2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide is a synthetic organic compound with a complex structure. It features a cyclopropane ring, a chlorophenyl group, and a cyano group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Cyano Group: This can be done through nucleophilic substitution reactions.
Formation of the Oxolan-3-yl Methyl Group: This step involves the formation of an oxolane ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide
- 2-(4-bromophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide
- 2-(4-fluorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the chlorophenyl group and the cyclopropane ring, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-3-1-10(2-4-12)13-7-14(13)16(20)19-15(8-18)11-5-6-21-9-11/h1-4,11,13-15H,5-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOROMMBODIWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2CC2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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